1H-1,2,4-Triazole-1-ethanamine,a-(2,4-dichlorophenyl)-
Overview
Description
1H-1,2,4-Triazole-1-ethanamine, α-(2,4-dichlorophenyl)- is a compound belonging to the class of 1,2,4-triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-1-ethanamine, α-(2,4-dichlorophenyl)- typically involves the following steps:
Formation of Triazole Ring: The phenacyl chloride derivatives are then reacted with hydrazine hydrate to form the corresponding hydrazones, which undergo cyclization to yield the 1,2,4-triazole ring.
Final Product:
Chemical Reactions Analysis
1H-1,2,4-Triazole-1-ethanamine, α-(2,4-dichlorophenyl)- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1,2,4-Triazole-1-ethanamine, α-(2,4-dichlorophenyl)- has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents, particularly due to its ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis.
Biology: The compound is studied for its potential as a biosynthesis inhibitor in plant growth regulation.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-ethanamine, α-(2,4-dichlorophenyl)- involves:
Binding to Enzymes: The nitrogen atoms in the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity.
Hydrogen Bond Formation: The compound can form hydrogen bonds with various molecular targets, enhancing its binding affinity and specificity.
Pathways Involved: The inhibition of aromatase leads to reduced estrogen biosynthesis, making it effective in treating estrogen-dependent cancers.
Comparison with Similar Compounds
1H-1,2,4-Triazole-1-ethanamine, α-(2,4-dichlorophenyl)- can be compared with other similar compounds:
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16/h1-3,5-6,10H,4,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKXUUPBTZFRKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544855 | |
Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84463-36-5 | |
Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.